3-Éthyl-4-méthylaniline

Vue d'ensemble

Description

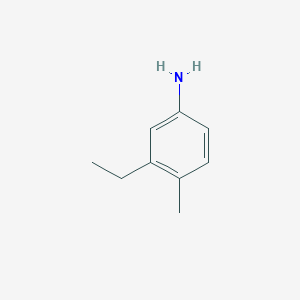

3-Ethyl-4-methylaniline is an organic compound with the molecular formula C9H13N. It is an aromatic amine, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position on the benzene ring, along with an amino group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Applications De Recherche Scientifique

Méthylation des anilines

La 3-Éthyl-4-méthylaniline peut être utilisée dans la méthylation des anilines. Les complexes de ruthénium cyclometallés permettent la méthylation efficace des anilines avec du méthanol pour donner sélectivement des N-méthylanilines . Cette procédure d'autotransfert d'hydrogène se déroule dans des conditions douces (60 °C) de manière pratique (NaOH comme base) .

Synthèse des 3,4-dihydroquinazolines

La this compound peut être utilisée dans la synthèse des 3,4-dihydroquinazolines. Les nitroalcanes activés par l'acide polyphosphorique servent d'électrophiles efficaces dans les réactions avec diverses amines nucléophiles . Cette stratégie a été employée pour développer une approche synthétique innovante des 3,4-dihydroquinazolines à partir de 2-(aminométhyl)anilines facilement disponibles .

Réactions non catalysées

La this compound peut être utilisée dans des réactions non catalysées. Celles-ci comprennent la substitution nucléophile directe et la substitution nucléophile par l'intermédiaire d'intermédiaires aryne .

Réduction des nitroarènes

La this compound peut être utilisée dans la réduction des nitroarènes . Ceci est une étape cruciale dans la synthèse des anilines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methylaniline typically involves

Activité Biologique

3-Ethyl-4-methylaniline, a compound with the chemical formula CHN, is an aromatic amine that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and immunomodulatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

3-Ethyl-4-methylaniline is characterized by an ethyl group and a methyl group attached to a phenyl ring, making it a substituted aniline. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3-ethyl-4-methylaniline exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, a study highlighted the compound's ability to inhibit bacterial DNA polymerases, which are crucial for bacterial DNA replication. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 2.5 to 10 µg/ml against Staphylococcus aureus, while showing no activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antibacterial Activity of 3-Ethyl-4-methylaniline Derivatives

| Compound | Target Bacteria | MIC (µg/ml) | Notes |

|---|---|---|---|

| 3-Ethyl-4-methylaniline derivative | Staphylococcus aureus | 2.5 - 10 | Potent inhibitor of DNA polymerase IIIC |

| 3-Ethyl-4-methylaniline derivative | E. coli | No activity | Ineffective against Gram-negative bacteria |

Antifungal Activity

In addition to its antibacterial properties, 3-ethyl-4-methylaniline has shown antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, which is essential for maintaining fungal cell integrity .

Immunomodulatory Effects

The immunomodulatory potential of 3-ethyl-4-methylaniline has also been explored. In animal models, compounds derived from this amine have been observed to modulate immune responses by enhancing the activity of macrophages and promoting cytokine production. This suggests a potential role in therapeutic applications aimed at enhancing immune function or combating immunosuppression .

Case Studies

Several case studies have documented the biological activities of 3-ethyl-4-methylaniline:

- Case Study on Antibacterial Efficacy : A study conducted on mice infected with S. aureus demonstrated that treatment with specific derivatives resulted in significant reductions in bacterial load, suggesting effective in vivo antibacterial properties .

- Immunotoxicity Assessment : An assessment highlighted the compound's safety profile concerning immunotoxicity, indicating that while it possesses biological activity, it does not significantly impair immune function at therapeutic doses .

Propriétés

IUPAC Name |

3-ethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPYKGJAQCIPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551805 | |

| Record name | 3-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104715-64-2 | |

| Record name | 3-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-ethyl-4-methylaniline into the uracil scaffold affect the antibacterial activity of the resulting compounds?

A: The research demonstrates that incorporating 3-ethyl-4-methylaniline at the 6-position of the uracil ring is crucial for the inhibitory activity against bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram-positive bacteria. [] The study synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) and found that many acted as potent competitive inhibitors of pol IIIC, a key enzyme in bacterial DNA replication. The presence of 3-ethyl-4-methylaniline, along with specific 3-substituents on the uracil ring, was essential for this inhibitory activity and the observed antibacterial effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.